

Unveiling the Selectivity of 4-Methyl-5-phenylisoxazole-Based Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methyl-5-phenylisoxazole

Cat. No.: B076879

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a promising **4-Methyl-5-phenylisoxazole**-based compound. Supported by experimental data, this document delves into the selectivity of these compounds and offers detailed methodologies for the key experiments cited.

The **4-Methyl-5-phenylisoxazole** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A critical aspect of drug development is understanding the selectivity of a compound, as off-target effects can lead to unforeseen side effects. This guide focuses on the cross-reactivity of a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, compound 7d, a 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide.

Comparative Analysis of Kinase Inhibition

Compound 7d was profiled against a panel of 36 kinases to assess its selectivity. The data reveals that 7d is a highly potent and selective inhibitor of FLT3, with a half-maximal inhibitory concentration (IC₅₀) of 106 nM. Notably, at a concentration of 1 μ M, the compound exhibited minimal inhibitory activity against the majority of the other kinases tested, highlighting its remarkable selectivity.

Target Kinase	% Inhibition at 1 μ M	IC50 (nM)	Target Kinase	% Inhibition at 1 μ M
FLT3	-	106	LCK	17
ABL1	10	LYN	12	
ALK	8	MET	15	
AXL	18	MKNK1	9	
BRAF	11	p38 α	13	
BTK	14	p70S6K	16	
c-KIT	19	PAK2	11	
c-RAF	12	PDGFR α	14	
CDK2	9	PDGFR β	17	
CHEK1	13	PI3K α	8	
CLK1	16	PIM1	19	
CSF1R (FMS)	20	RET	15	
EGFR	10	ROCK1	12	
EPHA2	17	ROS1	14	
EPHB4	15	SRC	18	
FGFR1	11	SYK	13	
FYN	16	TIE2	10	
GSK3 β	9	TRKA	17	
IGF1R	14	VEGFR2	19	
INSR	12	YES1	15	

Table 1: Selectivity profile of compound 7d against a panel of 36 kinases. The percentage of inhibition was determined at a concentration of 1 μ M.

Experimental Protocols

The following section details the methodology used to determine the kinase inhibition profile of compound 7d.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 7d against a panel of 36 kinases was determined using a radiometric kinase assay.

Materials:

- Recombinant human kinases
- Corresponding specific peptide substrates
- [γ - ^{33}P]ATP
- Kinase buffer (composition varies depending on the specific kinase)
- Test compound (7d) dissolved in DMSO
- 96-well plates
- Phosphocellulose filter plates
- Scintillation counter

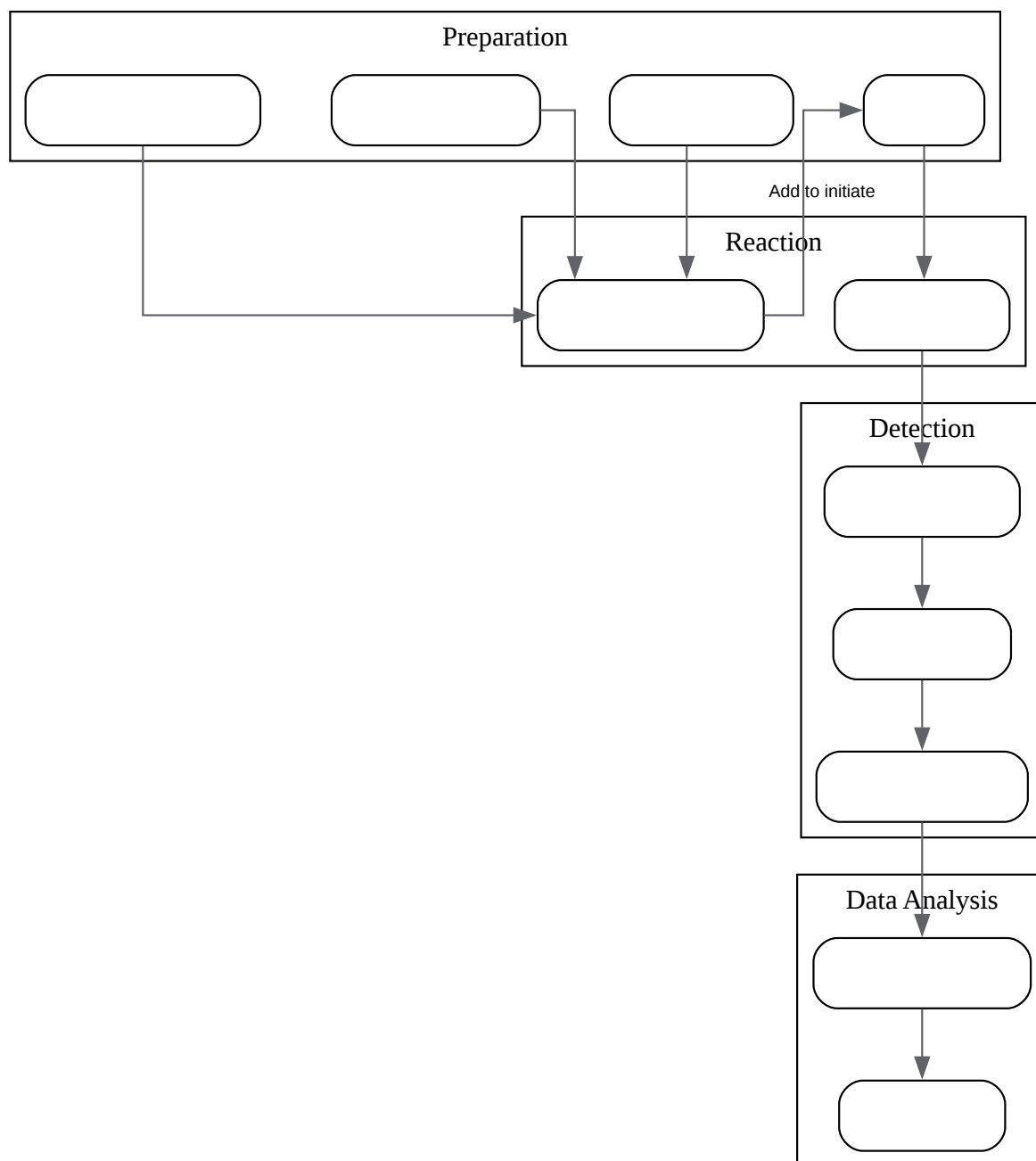
Procedure:

- Kinase reactions were initiated by mixing the recombinant kinase, its specific peptide substrate, and the test compound (7d) at various concentrations in the appropriate kinase buffer.
- The reaction was started by the addition of [γ - ^{33}P]ATP.
- The reaction mixtures were incubated at 30°C for a specified period (typically 60 minutes).

- The reactions were terminated by spotting the reaction mixture onto phosphocellulose filter plates.
- The filter plates were washed multiple times with phosphoric acid to remove unincorporated [γ - ^{33}P]ATP.
- The amount of ^{33}P incorporated into the peptide substrate was quantified using a scintillation counter.
- The percentage of inhibition was calculated by comparing the radioactivity of the compound-treated samples to that of the DMSO control.
- IC₅₀ values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

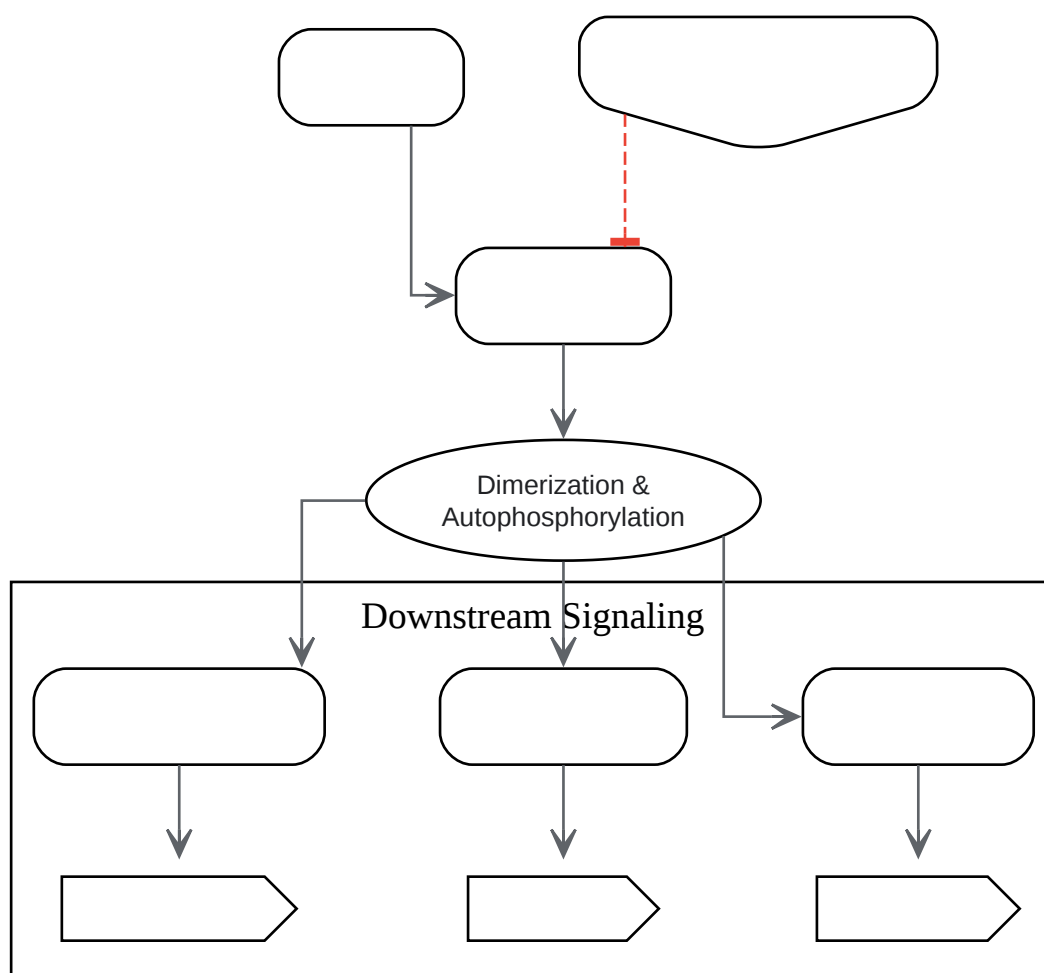
Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the target, the following diagrams are provided.



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Caption: Workflow for the in vitro radiometric kinase inhibition assay.



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Caption: Simplified FLT3 signaling pathway and the inhibitory action of compound 7d.

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